Product packaging for Diethyl cyclohexane-1,2-dicarboxylate(Cat. No.:CAS No. 10138-59-7)

Diethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B158417
CAS No.: 10138-59-7
M. Wt: 228.28 g/mol
InChI Key: ZTUZDYWYNQDJKR-UHFFFAOYSA-N
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Description

Diethyl cyclohexane-1,2-dicarboxylate (CAS: 10138-59-7) is a diester compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol . It is synthesized from hexahydroisobenzofuran-1,3-dione (1) via a multi-step process involving reduction, tosylation, and elimination reactions . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of conjugated dienes like 1,2-dimethylenecyclohexane (5), which participate in Diels-Alder reactions to form hydroquinone derivatives . Its role as a precursor underscores its importance in pharmaceutical and polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B158417 Diethyl cyclohexane-1,2-dicarboxylate CAS No. 10138-59-7

Properties

IUPAC Name

diethyl cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906103
Record name Diethyl cyclohexane-1,2-dicarboxylate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-59-7
Record name 1,2-Diethyl 1,2-cyclohexanedicarboxylate
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Record name Cyclohexane-1,2-dicarboxylic acid, diethyl ester
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Record name Diethyl hexahydrophthalate
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Record name Diethyl cyclohexane-1,2-dicarboxylate
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Record name 10138-59-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of diethyl phthalate. This process converts the aromatic ring of diethyl phthalate into a cyclohexane ring, resulting in the formation of this compound .

Scientific Research Applications

Plasticizer in Polyvinyl Chloride (PVC)

Overview:
DECHD serves as a non-phthalate plasticizer, providing flexibility and durability to PVC products. Its use has been increasingly favored due to environmental and health concerns associated with traditional phthalate plasticizers.

Key Properties:

  • Compatibility: DECHD is miscible with various monomeric plasticizers, enhancing its utility in PVC formulations.
  • Performance: It exhibits similar plasticization efficiency to conventional phthalates like di(2-ethylhexyl)phthalate (DEHP) but with improved weather resistance and lower volatility.

Applications:

  • Flexible PVC Products: Used in toys, medical devices, food packaging materials, and various consumer goods.
  • Sealants and Adhesives: Acts as a modifier to improve the elasticity and adhesion properties of sealants.

Case Study:
A study conducted on the migration of DECHD from PVC into food products indicated that it migrates less than traditional phthalates, making it a safer alternative for food-contact applications .

Pharmaceutical Applications

Overview:
DECHD's chemical structure allows it to be utilized in pharmaceutical formulations, particularly as a solvent or excipient.

Key Properties:

  • Biocompatibility: Exhibits low toxicity profiles, making it suitable for applications involving human exposure.
  • Solubility: Enhances the solubility of active pharmaceutical ingredients (APIs), improving their bioavailability.

Applications:

  • Drug Formulations: Used in the formulation of oral and injectable medications.
  • Controlled Release Systems: Serves as a matrix for sustained release formulations due to its favorable release kinetics.

Chemical Synthesis

Overview:
DECHD is employed as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations.

Key Properties:

  • Reactivity: Can undergo reactions such as esterification and dimerization, facilitating the synthesis of more complex molecules.
  • Versatility: Functions as a building block for producing other chemical derivatives.

Applications:

  • Synthesis of Dicarboxylic Acids: Utilized in the production of other cyclohexane derivatives.
  • Research Applications: Investigated for its potential use in developing new materials with specific functional properties.

Environmental Impact and Safety

Overview:
As an alternative to phthalate plasticizers, DECHD is recognized for its reduced environmental impact. Regulatory assessments have indicated that it poses minimal risk under typical usage conditions.

Key Findings:

  • Studies show that DECHD has lower toxicity compared to traditional plasticizers .
  • Its metabolites can be monitored as biomarkers for exposure, aiding in environmental health assessments .

Data Summary Table

Application AreaSpecific UsesKey Benefits
PlasticizerPVC products, toys, medical devicesNon-toxic, improved weather resistance
PharmaceuticalDrug formulations, controlled release systemsBiocompatible, enhances solubility
Chemical SynthesisIntermediate for organic synthesisVersatile reactivity
Environmental SafetyReplacement for phthalatesLower toxicity and environmental impact

Mechanism of Action

The mechanism of action of diethyl cyclohexane-1,2-dicarboxylate primarily involves its hydrolysis to release cyclohexane-1,2-dicarboxylic acid and ethanol. The ester bonds in the compound are susceptible to hydrolysis under acidic or basic conditions, making it useful in various applications where controlled release of the acid is desired .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Differences

The following table highlights key structural analogs of diethyl cyclohexane-1,2-dicarboxylate and their applications:

Compound Name CAS Number Molecular Formula Key Applications/Properties References
This compound 10138-59-7 C₁₂H₂₀O₄ Synthetic intermediate for Diels-Alder reactions; precursor to 1,2-cyclohexanedimethanol
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) - C₂₆H₄₄O₄ Phthalate-alternative plasticizer in PVC medical devices; lower estrogenic activity
Diallyl 4-cyclohexene-1,2-dicarboxylate 7495-85-4 C₁₂H₁₄O₄ Crosslinking agent in polymers; unsaturated ester for radical reactions
Diethyl cyclopentylmalonate 18928-91-1 C₁₂H₂₀O₄ Building block in malonic ester synthesis; precursor for cyclopentane derivatives


Key Observations :

  • Ester Group Impact: Larger ester groups (e.g., isononyl in DINCH) enhance plasticizing properties but reduce volatility compared to smaller ethyl groups .
  • Ring Saturation : Unsaturated analogs like diallyl 4-cyclohexene-1,2-dicarboxylate exhibit higher reactivity in polymerization due to conjugated double bonds .
Metabolic and Toxicity Profiles
  • This compound: Limited metabolic data, but structurally related to bioactive compounds (e.g., microbial metabolites with carboxylate groups) . No direct toxicity data available.
  • DINCH: Metabolized to OH-MINCH (10.7–14.5% excretion rate) and CX-MINCH, which serve as biomarkers for exposure . Zebrafish studies indicate altered lipid metabolism at high doses but lower acute toxicity .
  • Zinc Cyclohexane-1,2-dicarboxylate Frameworks : Chiral (R,R) forms are less stable than racemic mixtures, impacting material applications .
Analytical Methods
  • DINCH : Quantified in biological samples using HPLC-MS/MS with detection limits <1 µg/L . Migration from PVC devices assessed via GC-MS with 81.7–101.5% recovery rates .

Key Research Findings

Synthetic Utility : this compound’s reactivity in elimination and Diels-Alder reactions makes it indispensable for synthesizing complex cyclohexane derivatives .

Structural Diversity : Variations in ester groups (e.g., allyl vs. ethyl) and ring saturation significantly alter physical properties and applications, highlighting the need for targeted design in industrial chemistry .

Biological Activity

Diethyl cyclohexane-1,2-dicarboxylate (also known as DINCH) is a non-phthalate plasticizer that has gained attention due to its favorable toxicological profile compared to traditional phthalates. This compound is primarily used in various industrial applications, including as a plasticizer in consumer products. Understanding its biological activity is crucial for assessing potential health impacts, particularly regarding reproductive health and environmental exposure.

Chemical Structure and Properties

This compound is characterized by its cyclohexane backbone with two ester functional groups. Its chemical formula is C14H26O4C_{14}H_{26}O_4, and it exhibits properties typical of dicarboxylate esters, such as low volatility and high thermal stability.

Synthesis and Metabolism

The synthesis of DINCH typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. Upon entering biological systems, DINCH undergoes metabolic transformations primarily through hydrolysis and oxidation, leading to the formation of various metabolites such as:

  • MINCH : A monoester formed from the hydrolysis of DINCH.
  • OH-MINCH : An oxidized derivative.
  • MCOCH : A monocarboxy isooctyl ester.

These metabolites can serve as biomarkers for exposure assessment in human studies .

Reproductive Health Studies

Recent studies have highlighted the potential impact of DINCH on reproductive health. A notable study involving women undergoing in vitro fertilization (IVF) examined the relationship between urinary concentrations of DINCH metabolites and markers of ovarian response. The findings suggested that higher levels of certain metabolites were associated with lower estradiol levels and fewer retrieved oocytes, indicating a possible adverse effect on ovarian function .

Environmental Exposure

DINCH has been marketed as a safer alternative to phthalates. However, environmental exposure remains a concern. Research indicates that DINCH metabolites can be detected in human urine, suggesting widespread exposure through consumer products . The urinary concentrations of these metabolites have been correlated with dietary habits and environmental factors, emphasizing the need for ongoing monitoring.

Case Study 1: Human Biomonitoring

A comprehensive biomonitoring study conducted across several European countries assessed the exposure levels of DINCH among children. The study utilized urine samples to measure metabolite concentrations over time, revealing significant exposure patterns that necessitate further investigation into health implications .

Case Study 2: Animal Studies

Animal studies have also been employed to evaluate the effects of DINCH exposure on developmental outcomes. In one study, pregnant rats were exposed to DINCH during gestation, with subsequent evaluations revealing potential disruptions in fetal development markers. This highlights the importance of understanding the compound's effects across different biological systems .

Summary of Findings

Study Type Findings Reference
Reproductive HealthNegative associations between DINCH metabolite levels and ovarian response markers in IVF patients
Environmental MonitoringDetection of DINCH metabolites in urine samples from children indicates widespread exposure
Animal DevelopmentPotential disruptions in fetal development observed in pregnant rat models exposed to DINCH

Q & A

Q. Table 1. Key Metabolites and Analytical Parameters

MetaboliteMatrixMethodLOD (ng/mL)Recovery (%)Reference
Monohydroxy isononyl esterUrineLC-MS/MS0.185–92
Cyclohexane-1,2-dicarboxylic acidDustGC×GC-TOFMS1.0178–105

Q. Table 2. Synthetic Routes and Yields

Starting MaterialCatalystProduct Yield (%)Purity (%)Reference
Cyclohexane-1,2-dicarboxylic acidH₂SO₄7899.6
Dilithiated dimethyl esterMethyl iodide6597

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl cyclohexane-1,2-dicarboxylate
Reactant of Route 2
Diethyl cyclohexane-1,2-dicarboxylate

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